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Cat. No.: B1681457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sarafloxacin is a fluoroquinolone antibiotic characterized by its broad-spectrum activity against

a range of Gram-positive and Gram-negative bacteria. This technical guide provides a

comprehensive overview of the molecular structure, physicochemical properties, and

antibacterial activity of sarafloxacin. Detailed experimental protocols for the determination of

its key properties are provided, alongside a thorough examination of its mechanism of action.

This document is intended to serve as a critical resource for researchers, scientists, and

professionals engaged in drug development and antimicrobial research.

Molecular Structure and Identification
Sarafloxacin is a synthetic fluoroquinolone with a chemical structure characterized by a

quinolone core. The molecular structure and key identifiers of sarafloxacin are detailed below.

Table 1: Molecular Identification of Sarafloxacin
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Identifier Value Reference(s)

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-

oxo-7-piperazin-1-ylquinoline-

3-carboxylic acid

[1][2]

Chemical Formula C₂₀H₁₇F₂N₃O₃ [1][2]

Molar Mass 385.37 g/mol [1]

CAS Number (Free Base) 98105-99-8

CAS Number (HCl Salt) 91296-87-6

Physicochemical Properties
The physicochemical properties of sarafloxacin are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of Sarafloxacin

Property Value Reference(s)

pKa₁ (Carboxylic Acid) 5.6

pKa₂ (Piperazine) 8.2

Melting Point (HCl Salt) >275 °C

Solubility (DMSO) ~2-4 mg/mL

Solubility (DMF) ~5 mg/mL

Solubility (PBS, pH 7.2) ~0.5 mg/mL

Water Solubility (HCl Salt) Soluble

Predicted logP 0.29 - 0.56

Antibacterial Activity
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Sarafloxacin exhibits potent antibacterial activity against a wide range of pathogens. The

minimum inhibitory concentration (MIC) is a key measure of its efficacy.

Table 3: Minimum Inhibitory Concentrations (MIC) of Sarafloxacin against Various Bacterial

Strains

Bacterial Species Strain MIC (µg/mL) Reference(s)

Escherichia coli ATCC 25922 0.008 - 0.03

Pseudomonas

aeruginosa
ATCC 27853 0.12 - 1

Staphylococcus

aureus
ATCC 29213 0.06 - 0.25

Enterococcus faecalis ATCC 29212 0.5 - 2

Bacteroides spp. Clinical Isolates 0.5 - 2

Fusobacterium spp. Clinical Isolates 0.5 - 2

Eubacterium spp. Clinical Isolates 0.5 - 2

Actinomyces spp. Clinical Isolates 0.5 - 2

Peptococcus spp. Clinical Isolates 0.5 - 2

Mechanism of Action
The bactericidal action of sarafloxacin results from the inhibition of two essential bacterial

enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA

replication and repair, leading to bacterial cell death.

Inhibition of DNA Gyrase and Topoisomerase IV
In Gram-negative bacteria, the primary target of sarafloxacin is DNA gyrase, which is

responsible for introducing negative supercoils into DNA, a process necessary for the initiation

of replication and transcription. In Gram-positive bacteria, the primary target is topoisomerase

IV, which is crucial for the separation of daughter chromosomes following replication.
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Sarafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the

bacterial chromosome.

Sarafloxacin Bacterial Cell Entry

DNA Gyrase
(Gram-negative)

Topoisomerase IV
(Gram-positive)

Stabilized Gyrase-DNA
Complex

inhibition

Stabilized Topo IV-DNA
Complex

inhibition

Replication Fork
Blockage

Double-Strand
Breaks

SOS Response
Induction

Bacterial Cell Death

if damage is
irreparable

Click to download full resolution via product page

Mechanism of action of sarafloxacin.

Induction of the SOS Response
The accumulation of double-strand breaks in bacterial DNA triggers the SOS response, a

complex regulatory network involved in DNA repair. However, if the DNA damage is too

extensive, the SOS response can lead to programmed cell death.
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Induction of the SOS response by sarafloxacin.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
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This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute

(CLSI).

Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of sarafloxacin
hydrochloride in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

Sterilize by filtration through a 0.22 µm filter.

Preparation of Bacterial Inoculum: From a fresh (18-24 h) culture plate, select 3-5 colonies of

the test organism. Suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5

McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

Standardization of Inoculum: Dilute the standardized bacterial suspension in cation-adjusted

Mueller-Hinton Broth (CAMHB) to obtain a final concentration of approximately 5 x 10⁵

CFU/mL in the test wells.

Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the

sarafloxacin stock solution in CAMHB to achieve the desired concentration range.

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth

control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.

Reading Results: The MIC is the lowest concentration of sarafloxacin that completely

inhibits visible growth of the organism.
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Workflow for MIC determination.
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Determination of pKa by Potentiometric Titration
Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and

10.0).

Sample Preparation: Prepare a solution of sarafloxacin (e.g., 1 mM) in a suitable solvent,

such as a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is an

issue.

Titration Setup: Place the sample solution in a thermostated vessel and purge with nitrogen

to remove dissolved CO₂.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or

a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Record the pH

after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to

the pH at the half-equivalence points, which can be determined from the inflection points of

the titration curve (first or second derivative plot).

Determination of logP by Shake-Flask Method
Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer,

e.g., phosphate buffer at pH 7.4) saturated with n-octanol.

Sample Preparation: Prepare a stock solution of sarafloxacin in the aqueous phase.

Partitioning: In a separatory funnel, mix a known volume of the sarafloxacin solution with a

known volume of the n-octanol.

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be

reached (e.g., 24 hours).

Phase Separation: Allow the phases to separate completely.

Concentration Measurement: Determine the concentration of sarafloxacin in both the

aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis

spectrophotometry or HPLC.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of

sarafloxacin in the n-octanol phase to its concentration in the aqueous phase. The logP is

the base-10 logarithm of P.

Conclusion
Sarafloxacin remains a significant fluoroquinolone antibiotic with well-defined structural and

physicochemical properties that contribute to its potent antibacterial activity. Its mechanism of

action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust

basis for its bactericidal effects. The comprehensive data and detailed experimental protocols

presented in this guide serve as a valuable resource for the scientific community, facilitating

further research and development in the field of antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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